1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a difluorophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-piperazine
- 1-[(2,4-Difluorophenyl)methyl]-4-methylpiperazine
- 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethylpiperazine
Uniqueness
1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine is unique due to the presence of both the difluorophenyl group and the methyl group on the piperazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANSCODQWKDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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